molecular formula C15H22BrN3O2 B1500666 tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate CAS No. 1065484-35-6

tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B1500666
CAS No.: 1065484-35-6
M. Wt: 356.26 g/mol
InChI Key: OEUOEPOCBIWMOJ-UHFFFAOYSA-N
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Description

Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound specifically contains a bromopyridine moiety, which is known for its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate typically involves multiple steps, starting with the bromination of pyridine to introduce the bromo group at the 6-position. This is followed by the formation of the piperidine ring and subsequent reaction with tert-butyl carbamate.

  • Bromination: : Pyridine is brominated using bromine in the presence of a suitable catalyst to obtain 6-bromopyridine.

  • Piperidine Formation: : The brominated pyridine is then reacted with a suitable amine to form the piperidine ring.

  • Carbamate Formation: : The piperidine derivative is then treated with tert-butyl carbamate under appropriate conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to reduce the carbamate group.

  • Substitution: : The bromo group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds like aldehydes and ketones.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted pyridines.

Scientific Research Applications

Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules.

  • Biology: : The compound can be used to study biological systems, particularly those involving bromopyridine derivatives.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The bromopyridine moiety can bind to various receptors and enzymes, leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carbamate: can be compared with other similar compounds, such as:

  • Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate: : Similar structure but different position of the piperidine ring.

  • Tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)carboxylate: : Similar core structure but different functional group.

These compounds share similarities in their core structure but differ in their functional groups and positions, leading to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)17-11-6-5-9-19(10-11)13-8-4-7-12(16)18-13/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUOEPOCBIWMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671532
Record name tert-Butyl [1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-35-6
Record name 1,1-Dimethylethyl N-[1-(6-bromo-2-pyridinyl)-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(6-bromopyridin-2-yl)piperidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The preparation is carried out analogously starting from 1 g (4.23 mmol) of 2,6-dibromopyridine and 845 mg (4.22 mmol) of piperidin-3-ylcarbamic acid tert-butyl ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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